molecular formula C16H14O5 B1349496 4-(2,5-Dimethoxybenzoyl)benzoic acid CAS No. 93012-66-9

4-(2,5-Dimethoxybenzoyl)benzoic acid

Cat. No.: B1349496
CAS No.: 93012-66-9
M. Wt: 286.28 g/mol
InChI Key: SFMJTPNGPIXLOL-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxybenzoyl)benzoic acid is an organic compound with the molecular formula C16H14O5. It is characterized by the presence of a benzoic acid moiety substituted with a 2,5-dimethoxybenzoyl group.

Scientific Research Applications

4-(2,5-Dimethoxybenzoyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxybenzoyl)benzoic acid typically involves the acylation of 2,5-dimethoxybenzoic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethoxybenzoyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxybenzoyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy and benzoyl groups may facilitate binding to active sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzoic acid
  • 3,4-Dimethoxybenzoic acid
  • 4-Methoxybenzoic acid

Comparison: 4-(2,5-Dimethoxybenzoyl)benzoic acid is unique due to the presence of both methoxy and benzoyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a broader range of synthetic applications and potential biological activities .

Properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-12-7-8-14(21-2)13(9-12)15(17)10-3-5-11(6-4-10)16(18)19/h3-9H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMJTPNGPIXLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355186
Record name 4-(2,5-dimethoxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93012-66-9
Record name 4-(2,5-dimethoxybenzoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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